
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide
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Overview
Description
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide moiety. This compound has a molecular formula of C12H10ClFN2O2S and a molecular weight of 300.7364032 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-amino-N-(3-chloro-2-fluorophenyl)benzenesulfonamide
- 4-amino-N-(4-fluorophenyl)benzenesulfonamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
Comparison: Compared to similar compounds, 4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups in the ortho and meta positions, respectively, can enhance its stability and interaction with molecular targets .
Biological Activity
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have been extensively studied for their biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H11ClF N3O2S
- Molecular Weight : 303.76 g/mol
This structure features a sulfonamide group, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and A549, with IC50 values in the micromolar range . The presence of halogen substituents (like chlorine and fluorine) has been associated with enhanced activity against cancer cells .
- Inhibition of Carbonic Anhydrases (CAs) : This compound has been evaluated for its potential as an inhibitor of human carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in cancer progression. The binding affinity of related compounds to different CA isoforms has been extensively studied, showing promising results that suggest potential therapeutic applications in cancer treatment .
- Cardiovascular Effects : Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, studies using isolated rat heart models have shown that these compounds can modulate blood pressure through interactions with calcium channels .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrases, which play a role in regulating pH and fluid balance in tissues. Inhibitors targeting CAs have shown efficacy in reducing tumor growth by disrupting acid-base homeostasis within the tumor microenvironment .
- Cell Cycle Disruption : Similar compounds have been reported to induce apoptosis in cancer cells by interfering with cell cycle progression. This effect is often dose-dependent and varies across different cell lines .
- Calcium Channel Modulation : The interaction with calcium channels suggests another pathway through which this compound may exert its effects, particularly in cardiovascular contexts. By modulating calcium influx, these compounds can alter contractility and vascular resistance .
Case Studies
Several studies illustrate the biological activity of this compound:
- Study on Anticancer Activity : A recent study synthesized various benzenesulfonamide derivatives and tested their cytotoxicity against several cancer cell lines. The results indicated that compounds with halogen substitutions exhibited higher cytotoxicity compared to their non-halogenated counterparts, highlighting the importance of structural modifications .
- Carbonic Anhydrase Inhibition Study : Another research effort focused on evaluating the binding affinities of various benzenesulfonamides to different CA isoforms. The findings revealed that certain derivatives showed nanomolar affinities for CA IX and CA II, suggesting their potential use as targeted cancer therapies .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : Theoretical models predict varying permeability across different cell types, indicating that the compound may exhibit selective absorption characteristics which could influence its efficacy .
- Metabolism and Excretion : Further studies are needed to elucidate the metabolic pathways and excretion mechanisms associated with this compound to better understand its pharmacological profile.
Properties
Molecular Formula |
C12H10ClFN2O2S |
---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-amino-N-(2-chloro-3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10ClFN2O2S/c13-12-10(14)2-1-3-11(12)16-19(17,18)9-6-4-8(15)5-7-9/h1-7,16H,15H2 |
InChI Key |
ZXLUBRIKFQGXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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